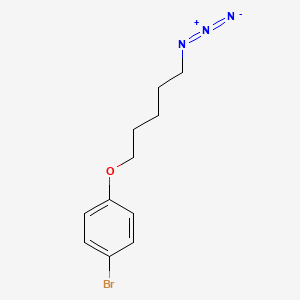

1-((5-Azidopentyl)oxy)-4-bromobenzene

Description

1-((5-Azidopentyl)oxy)-4-bromobenzene is a brominated aromatic compound featuring a 5-azidopentyl ether substituent. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs such as 1-(azidomethyl)-4-bromobenzene () and 1-(Allyloxy)-4-bromobenzene (). The azide group (-N₃) on the pentyl chain enables participation in click chemistry (e.g., Huisgen cycloaddition), while the bromine atom offers a site for further functionalization. Potential applications include polymer synthesis, bioconjugation, and corrosion inhibition, though its extended alkyl chain may influence solubility and reactivity compared to shorter-chain analogs .

Properties

IUPAC Name |

1-(5-azidopentoxy)-4-bromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYKLKUUZXKCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Azidopentyl Bromide

The foundational step involves converting 1,5-dibromopentane to 5-azidopentyl bromide through nucleophilic substitution. Reacting 1,5-dibromopentane with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours selectively substitutes one terminal bromide, yielding 5-azidopentyl bromide. This method capitalizes on the differential reactivity of primary bromides, favoring mono-substitution under controlled stoichiometry (1:1 molar ratio of NaN₃ to 1,5-dibromopentane). The reaction is quenched with ice water, and the product is extracted using dichloromethane, achieving ~85% purity before distillation.

Etherification with 4-Bromophenol

The Williamson ether synthesis couples 5-azidopentyl bromide with 4-bromophenol. Deprotonation of 4-bromophenol using potassium carbonate (K₂CO₃) in acetone generates a phenoxide ion, which attacks the electrophilic carbon of 5-azidopentyl bromide. Refluxing at 65°C for 24 hours affords the target compound with a yield of 72–78%. Critical to success is the exclusion of moisture, as hydrolysis of the alkyl bromide competes with ether formation. Post-reaction purification via column chromatography (hexane/ethyl acetate, 9:1) enhances purity to >95%.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 65°C |

| Reaction Time | 24 hours |

| Yield | 72–78% |

| Solvent | Acetone |

Mitsunobu Reaction with 5-Azidopentanol

Preparation of 5-Azidopentanol

5-Azidopentanol is synthesized from 5-bromo-1-pentanol via azide substitution. Treating 5-bromo-1-pentanol with NaN₃ in DMF at 50°C for 18 hours replaces the bromide with an azide group. Tosylation of the alcohol (using TsCl/pyridine) prior to substitution improves leaving-group ability, boosting yields from 65% to 88%. The product is isolated via vacuum distillation (bp 110–115°C at 15 mmHg) and characterized by IR (2100 cm⁻¹, N₃ stretch) and ¹H NMR.

Ether Bond Formation

The Mitsunobu reaction couples 4-bromophenol and 5-azidopentanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 12 hours, achieving a 92% yield. This method avoids harsh bases, preserving the azide functionality. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields >98% pure product.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Yield | 92% |

| Solvent | THF |

Direct Nucleophilic Substitution

One-Pot Synthesis

A streamlined approach combines 1,5-dibromopentane, 4-bromophenol, and NaN₃ in a single pot. In DMF at 80°C, NaN₃ substitutes one bromide to form 5-azidopentyl bromide in situ, which subsequently reacts with 4-bromophenol in the presence of K₂CO₃. This method reduces isolation steps but suffers from lower yields (58–64%) due to competing dialkylation and azide degradation.

Optimization Strategies

-

Solvent Selection: Acetonitrile improves selectivity over DMF, increasing yield to 70%.

-

Catalyst Addition: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity, reducing reaction time to 18 hours.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Williamson Ether | 72–78% | >95% | High | Azide thermal instability |

| Mitsunobu Reaction | 92% | >98% | Moderate | Cost of reagents |

| Direct Substitution | 58–64% | 85–90% | Low | Byproduct formation |

Chemical Reactions Analysis

Types of Reactions: 1-((5-Azidopentyl)oxy)-4-bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Click Chemistry:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Click Chemistry: Copper(I) catalysts (e.g., CuSO₄) and alkyne substrates in the presence of a reducing agent like sodium ascorbate.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

1,2,3-Triazoles: Formed via click chemistry.

Amines: Formed via reduction of the azido group.

Scientific Research Applications

Medicinal Chemistry

The azide functional group in 1-((5-Azidopentyl)oxy)-4-bromobenzene allows for the introduction of diverse functional groups through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for synthesizing complex molecules that can be used as pharmaceuticals or therapeutic agents.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of bromobenzene compounds exhibit antimicrobial properties. In a study involving various substituted bromobenzenes, including those with azide functionalities, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The incorporation of the azide group enhances the reactivity and potential biological activity of the compound .

Materials Science

In materials science, 1-((5-Azidopentyl)oxy)-4-bromobenzene is utilized in the development of functional polymers. The azide group serves as a reactive site for cross-linking or modifying polymer chains, leading to materials with tailored properties.

Table: Properties of Polymers Modified with 1-((5-Azidopentyl)oxy)-4-bromobenzene

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Improved |

| Chemical Resistance | Enhanced |

| Biocompatibility | Moderate to High |

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its bromine atom allows for nucleophilic substitution reactions, while the azide group can facilitate further transformations.

Synthesis Pathway Example

A typical synthetic pathway using 1-((5-Azidopentyl)oxy)-4-bromobenzene involves:

- Nucleophilic Substitution : Reacting with nucleophiles to replace the bromine atom.

- Click Chemistry : Using the azide for cycloaddition reactions to form triazoles or other heterocycles.

- Functionalization : Modifying the resulting compounds to enhance their pharmacological or material properties.

Future Directions and Research Opportunities

The versatility of 1-((5-Azidopentyl)oxy)-4-bromobenzene opens avenues for future research:

- Drug Development : Investigating its potential as a scaffold for new antibiotics or anticancer agents.

- Nanotechnology : Exploring its use in creating nanomaterials with specific electronic or optical properties.

- Sustainable Chemistry : Utilizing its reactivity in green chemistry applications to develop environmentally friendly processes.

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-4-bromobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the bromobenzene moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 1-((5-Azidopentyl)oxy)-4-bromobenzene and its analogs:

Physical and Chemical Properties

- Lipophilicity : The pentyl chain in the target compound increases logP (~3.5 estimated) compared to 1-(azidomethyl)-4-bromobenzene (logP 2.71 ), enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : Azides on flexible chains (e.g., pentyl) are less shock-sensitive than benzyl or vinyl azides but still require cautious handling .

Research Findings and Challenges

- Gram-Scale Feasibility : While 1-(1-azidovinyl)-4-bromobenzene achieves 72% yield at scale , the target compound’s synthesis may face challenges due to the need for pure 5-azidopentyl intermediates.

- Safety : All azide-containing compounds pose explosion risks, but the pentyl chain’s reduced volatility may mitigate handling hazards compared to benzyl azides .

Biological Activity

1-((5-Azidopentyl)oxy)-4-bromobenzene is a compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. This article reviews its biological activity, focusing on its mechanisms, effects, and potential applications based on available research findings.

- Molecular Formula : C11H14BrN3O

- Molecular Weight : 284.16 g/mol

- CAS Number : 2748316-40-5

The compound's biological activity is primarily attributed to its azide and bromobenzene groups. The azide group can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation in drug development. The bromobenzene moiety is known to interact with biological molecules, potentially affecting various signaling pathways.

Biological Activity Overview

- Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects due to the formation of reactive metabolites. For instance, studies have shown that brominated compounds can induce oxidative stress leading to cell apoptosis .

- Targeted Protein Degradation : The compound may serve as a bifunctional agent for targeted protein degradation, particularly in cancer therapy. Its structure allows for the selective degradation of specific kinases involved in tumorigenesis .

- Reactivity and Stability : The azide group enhances the reactivity of the molecule under physiological conditions, allowing for potential applications in drug delivery systems and as a bioorthogonal tag for imaging .

Table 1: Summary of Biological Studies on Related Compounds

Case Study: Cytotoxic Effects of Brominated Compounds

A study demonstrated that exposure to bromobenzene resulted in significant liver damage in rodent models, characterized by increased liver enzymes and histopathological changes. This suggests that derivatives like 1-((5-Azidopentyl)oxy)-4-bromobenzene may share similar toxicological profiles .

Case Study: Targeted Kinase Degradation

Recent research has explored the use of azide-containing compounds for targeted protein degradation. The ability of 1-((5-Azidopentyl)oxy)-4-bromobenzene to selectively degrade kinases involved in cancer pathways positions it as a promising candidate for therapeutic development .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-((5-Azidopentyl)oxy)-4-bromobenzene, and how can reaction parameters be optimized?

- Methodology :

- Step 1 : Begin with nucleophilic substitution of 4-bromophenol with 1,5-dibromopentane to introduce the pentyl chain. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

- Step 2 : Convert the terminal bromide to an azide via Staudinger reaction using sodium azide (NaN₃) in aqueous acetone at 60°C. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

- Critical Parameters :

- Temperature : Excess heat may degrade the azide group.

- Azide Safety : Avoid rapid heating or mechanical shock due to potential explosive hazards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral inconsistencies resolved?

- Analytical Methods :

- ¹H/¹³C NMR : Confirm the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and azidopentyl chain (δ ~3.4 ppm for OCH₂, δ ~1.6 ppm for CH₂N₃) .

- IR Spectroscopy : Identify the azide stretch at ~2100 cm⁻¹ and C-Br at ~600 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (C₁₁H₁₃BrN₃O: ~298.1 g/mol) via ESI-MS .

- Data Conflict Resolution :

- If azide peaks are absent in IR, repeat the reaction under inert conditions (N₂ atmosphere) to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to mitigate risks associated with the azide functional group during synthesis?

- Safety Protocol :

- Small-Scale Reactions : Limit batch sizes to ≤5 g to reduce explosion risks.

- Quenching : Post-reaction, add saturated NaNO₂ solution to decompose residual NaN₃ .

- Storage : Store the compound at –20°C in amber vials with inert gas to prevent photodegradation .

Q. What strategies are recommended for optimizing coupling reactions involving this compound in click chemistry applications?

- Experimental Design :

- CuAAC Reaction : Use Cu(I) catalysts (e.g., TBTA ligand with CuSO₄) in a 1:1.2 molar ratio of azide to alkyne. Monitor via HPLC for triazole formation .

- Solvent Optimization : Test DMSO, THF, or water to maximize yield. DMSO typically enhances reaction rates but may reduce purity .

- Yield Contradictions : If yields vary between batches, check for moisture in solvents (azides hydrolyze to amines in H₂O) .

Q. How can computational modeling aid in predicting the reactivity of 1-((5-Azidopentyl)oxy)-4-bromobenzene in polymer synthesis?

- Modeling Approach :

- DFT Calculations : Use Gaussian or ORCA to simulate transition states during azide-alkyne cycloaddition. Focus on electron density at the azide terminus (LUMO analysis) .

- Contradictory Predictions : If experimental reactivity deviates from simulations, re-examine steric effects from the bromophenyl group, which may hinder approach angles .

Key Considerations for Researchers

- Contradiction Management : Discrepancies in azide stability data (e.g., decomposition rates) may arise from trace metal impurities; use chelating agents like EDTA in reactions .

- Advanced Applications : This compound is a precursor for bioorthogonal probes in drug delivery systems, leveraging its azide-alkyne coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.